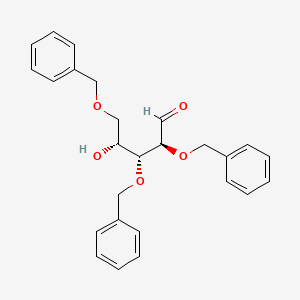
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tri-O-benzylarabinose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the arabinose molecule. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal typically involves the protection of the hydroxyl groups of arabinose with benzyl groups. One common method is the benzylation of arabinose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through column chromatography or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tri-O-benzylarabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzoic acid derivatives.
Reduction: Formation of arabinose or partially deprotected derivatives.
Substitution: Formation of various substituted arabinose derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Tri-O-benzylarabinose has several applications in scientific research:
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: Employed in the production of fine chemicals and as a building block in various synthetic processes.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the compound can participate in various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribofuranose: Similar structure but derived from ribose instead of arabinose.
2,3,5-Tri-O-benzyl-D-arabinofuranose: Another derivative of arabinose with slight structural variations.
Uniqueness
2,3,5-Tri-O-benzylarabinose is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other benzylated sugars. This makes it particularly useful in the synthesis of nucleoside analogs and other complex molecules .
Propiedades
Fórmula molecular |
C26H28O5 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1 |
Clave InChI |
XUCNSIRQCBFBHF-TWJOJJKGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


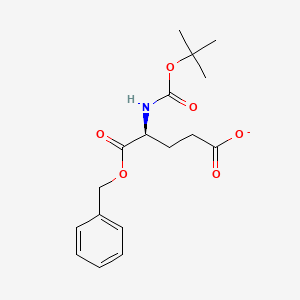
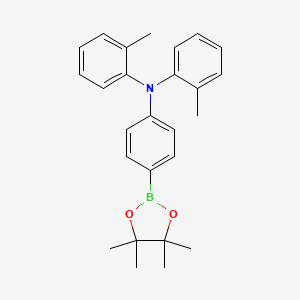
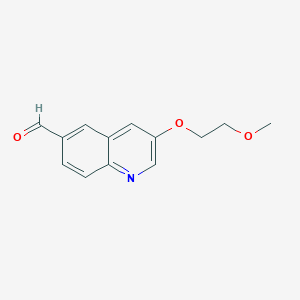
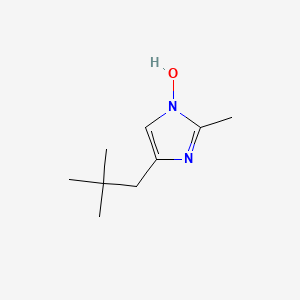

![[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone](/img/structure/B8604016.png)
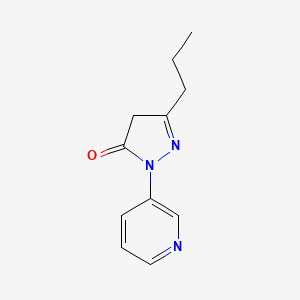
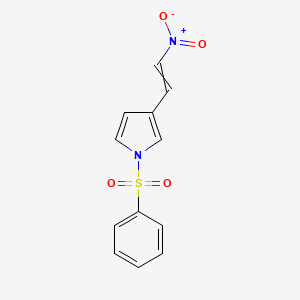
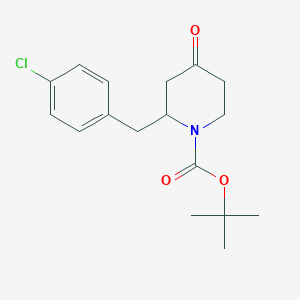


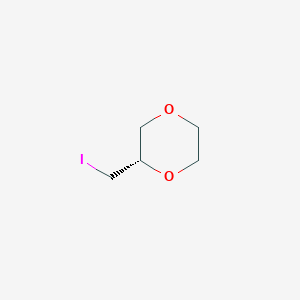
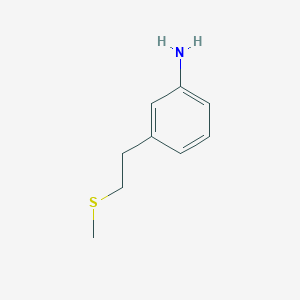
![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
